Cevimeline hydrochloride

Übersicht

Beschreibung

Cevimelin-Hydrochlorid ist ein synthetisches Analogon des natürlichen Alkaloids Muskarin. Es wird hauptsächlich zur Behandlung von Mundtrockenheit (Xerostomie) und Sjögren-Syndrom eingesetzt, einer chronischen Autoimmunerkrankung, die die Feuchtigkeit produzierenden Drüsen des Körpers betrifft . Cevimelin-Hydrochlorid wirkt als cholinerger Agonist und zielt speziell auf die muskarinischen Acetylcholinrezeptoren M1 und M3 ab .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Cevimelin-Hydrochlorid umfasst die Synthese von cis-2-Methylspiro(1,3-oxathiolan-5,3’)quiniclidin aus einem cis/trans-Isomerengemisch. Das Verfahren umfasst die Behandlung des Gemisches mit einer organischen Sulfonsäure, um ein weniger lösliches Säureadditionssalz zu erzeugen, das an dem cis-Isomer angereichert ist. Umkristallisation oder Aufschlämmung unter Verwendung verschiedener organischer Lösungsmittel ermöglicht die Anreicherung des cis-Isomers durch Filtration . Das Hydrochloridsalz wird dann durch Behandlung des angereicherten cis-Isomers mit einer Base gefolgt von der Bildung des Hydrochloridsalzes gebildet .

Industrielle Produktionsverfahren

Die industrielle Produktion von Cevimelin-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet die Zugabe von Acetaldehyddialkylacetal zu dem Gemisch und Rühren bei Temperaturen zwischen 40 °C und 130 °C, um ein cis/trans-Gemisch von 2-Methylspiro(1,3-oxathiolan-5,3’)quiniclidin zu erzeugen .

Analyse Chemischer Reaktionen

Metabolic Pathways and Enzymatic Reactions

Cevimeline hydrochloride is primarily metabolized by hepatic cytochrome P450 enzymes (CYP2D6 and CYP3A4), producing multiple metabolites (Table 1) .

| Metabolite | Percentage of Dose | Enzyme Involvement |

|---|---|---|

| Cis/Trans-sulfoxide | 44.5% | CYP2D6, CYP3A4 |

| Glucuronic acid conjugate | 22.3% | UDP-glucuronosyltransferase |

| N-oxide | 4% | CYP3A4 |

| Unchanged drug | 16% | – |

Key findings:

-

Sulfoxide formation : Dominant pathway, involving oxidation of the thiolane ring .

-

Glucuronidation : Secondary phase II metabolism, enhancing water solubility for renal excretion .

Stability and Decomposition Reactions

This compound degrades under extreme conditions (Table 3) .

| Condition | Degradation Products | Impact |

|---|---|---|

| High humidity | Hydrolysis of oxathiolane ring | Reduced potency |

| Combustion | HCl, SO₂ | Toxic gases |

| Oxidative stress | Sulfoxide derivatives | Altered activity |

Physicochemical properties influencing stability:

Reaction with Excipients

In tablet formulations, this compound remains inert to common excipients (e.g., crospovidone, MCC-102) under standard conditions . FTIR and DSC studies confirm no drug-excipient interactions, preserving structural integrity .

Wissenschaftliche Forschungsanwendungen

Introduction to Cevimeline Hydrochloride

This compound is a synthetic compound classified as a cholinergic agonist, specifically targeting muscarinic receptors M1 and M3. It is primarily used to treat xerostomia, or dry mouth, associated with Sjögren's syndrome and other conditions resulting in salivary gland dysfunction. This article explores the scientific research applications of this compound, focusing on its efficacy, safety, and potential uses in various clinical settings.

Treatment of Xerostomia in Sjögren's Syndrome

This compound has been extensively studied for its effectiveness in treating xerostomia associated with Sjögren's syndrome. A significant randomized controlled trial involving 75 patients demonstrated that those receiving 30 mg or 60 mg doses three times daily reported substantial improvements in dry mouth symptoms compared to placebo .

Key Findings:

- Efficacy : Both dosages resulted in improved salivary flow and reduced reliance on artificial saliva .

- Safety : The drug was generally well tolerated, with gastrointestinal side effects being the most common adverse events noted .

Management of Radiation-Induced Xerostomia

Cevimeline has also shown promise in treating xerostomia resulting from radiotherapy in head-and-neck cancer patients. In a long-term study involving 255 subjects, administration of cevimeline at 45 mg three times daily over 52 weeks resulted in significant improvements in oral dryness scores .

Key Findings:

- Long-term Tolerance : The treatment was well tolerated over an extended period, with a majority of patients experiencing only mild to moderate side effects such as increased sweating and dyspepsia .

- Efficacy Assessment : The global efficacy evaluation indicated that approximately 59% of participants noted improvement in their symptoms throughout the study duration .

Potential Use for Dry Cough in Sjögren's Syndrome

Recent studies have explored the potential application of cevimeline for alleviating dry cough associated with Sjögren's syndrome. A small-scale study indicated that cevimeline improved dry cough symptoms in eight out of nine patients, suggesting its role in enhancing airway mucus secretion and improving bronchial conditions .

Key Findings:

- Symptom Relief : Patients reported marked improvement using visual analog scales to assess cough severity.

- Mechanism : The proposed mechanism involves increased mucus secretion leading to better lubrication of the airways .

Case Study 1: Efficacy in Sjögren's Syndrome

A patient diagnosed with Sjögren's syndrome exhibited a three-fold increase in saliva production after treatment with this compound. This case highlights the drug's effectiveness in restoring salivary function and alleviating dry mouth symptoms significantly .

Case Study 2: Long-term Use Post-Radiotherapy

Another patient who underwent radiotherapy for head-and-neck cancer experienced chronic xerostomia. After receiving cevimeline for one year, the patient reported sustained relief from dry mouth symptoms without serious adverse effects, underscoring the drug's safety profile over extended use .

Summary Table of Clinical Studies on this compound

| Study Type | Population | Dosage | Duration | Efficacy Results | Adverse Effects |

|---|---|---|---|---|---|

| Randomized Controlled Trial | Sjögren's Syndrome Patients | 30 mg or 60 mg TID | 6 weeks | Significant improvement in xerostomia symptoms | Nausea, diarrhea |

| Long-term Safety Study | Head-and-neck Cancer Patients | 45 mg TID | 52 weeks | Improved oral dryness in 59% | Increased sweating |

| Open-label Study | Sjögren's Syndrome Patients | Variable | Not specified | Improvement noted in dry cough | Mild gastrointestinal issues |

Biologische Aktivität

Cevimeline hydrochloride, marketed under the name Evoxac, is a cholinergic agonist primarily used to treat dry mouth (xerostomia) in patients with Sjögren's syndrome. This article explores its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse sources.

Cevimeline selectively binds to muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes. The M1 receptors are predominantly found in secretory glands, while the M3 receptors are located in smooth muscle tissues and glands. Activation of these receptors leads to:

- Increased secretion from exocrine glands, including salivary and sweat glands.

- Enhanced smooth muscle contraction in gastrointestinal and urinary tracts .

The pharmacological activity of cevimeline is characterized by its ability to stimulate saliva production, thus alleviating symptoms of dry mouth associated with Sjögren's syndrome.

Pharmacokinetics

Cevimeline is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1.5 to 2 hours. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | 5 ± 1 hours |

| Volume of Distribution | 6 L/kg |

| Protein Binding | < 20% |

| Metabolism | Hepatic (CYP2D6 and CYP3A4) |

| Excretion | 84% excreted in urine after 24 hours |

Clinical Efficacy

Numerous studies have evaluated the efficacy of cevimeline in treating xerostomia. Notable findings include:

- A study involving patients with Sjögren's syndrome reported significant increases in salivary flow rates after treatment with cevimeline compared to placebo .

- Cevimeline has been shown to have a 40-fold greater affinity for the M3 receptor than for the M2 cardiac receptor compared to pilocarpine, indicating its potency as a sialogogue .

Case Studies

- Study on Sjögren's Syndrome Patients :

- Safety Profile Evaluation :

Adverse Effects

While cevimeline is generally well-tolerated, some common adverse effects include:

- Sweating

- Nausea

- Diarrhea

- Abdominal pain

Serious adverse effects are rare but may occur in individuals with specific contraindications or those on interacting medications .

Eigenschaften

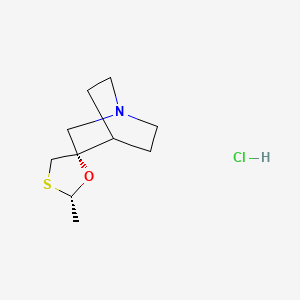

IUPAC Name |

(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURWTGAXEIEOGY-GHXDPTCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2(CN3CCC2CC3)CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1O[C@]2(CN3CCC2CC3)CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891421 | |

| Record name | Cevimeline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107220-28-0, 124620-89-9 | |

| Record name | Cevimeline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107220-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane), 2'-methyl-, hydrochloride, cis-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124620899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevimeline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3'R)-2-methyl-1'-azaspiro[[1,3]oxathiolane-5,3'-bicyclo[2.2.2]octane] hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.